molecular formula C18H21N3O2 B2953565 phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate CAS No. 439110-77-7

phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate

Cat. No. B2953565
CAS RN: 439110-77-7
M. Wt: 311.385
InChI Key: PKYRNWZXBAGHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Scientific Research Applications

Pharmacological Effects and Mechanisms

Anxiolytic Activity without Benzodiazepine Interaction : One study highlighted the anxiolytic-like activity of a phenylpiperazine derivative, demonstrating significant anxiolytic effects in animal models without the sedative, anticonvulsant, or muscle relaxant properties typically associated with benzodiazepines. This compound did not displace 3H-diazepam binding, indicating a different mechanism of action, possibly involving dopaminergic and serotoninergic systems (Lloyd et al., 1985).

Therapeutic Potential in Disease Models

Cystic Fibrosis Treatment : Research on sodium 4-phenylbutyrate indicated potential therapeutic effects in restoring CFTR function in cystic fibrosis patients. This suggests that similar carbamate compounds could have applications in modulating protein function for therapeutic purposes (Rubenstein & Zeitlin, 1998).

Effects on Metabolic and Neurological Disorders

Polyneuropathy Considerations : Carbamates, including phenyl N-methyl N-benzylcarbamate, have been discussed for their potential to cause polyneuropathy under certain conditions, challenging the belief that carbamates do not contribute to such neuropathies. This suggests the importance of monitoring and reassessing the risk assessment procedures for carbamate exposure (Lotti & Moretto, 2006).

Oncology Applications

Histone Deacetylase Inhibition : Studies have shown the utility of carbamate compounds like MS-275 in inhibiting histone deacetylases, offering a potential avenue for cancer treatment through epigenetic modulation. This indicates a broader application of carbamate derivatives in therapeutic strategies targeting solid tumors and lymphomas (Gore et al., 2008).

Genetic Influences on Drug Metabolism

Impact on Anti-Epileptic Drug Efficacy : Genetic variations have been linked to the differential metabolism and efficacy of anti-epileptic drugs, including carbamazepine and phenytoin. This highlights the role of genetic predictors in the clinical use of such medications, suggesting that similar compounds like phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate could be subject to similar genetic influences (Tate et al., 2005).

properties

IUPAC Name

phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20-11-13-21(14-12-20)16-9-7-15(8-10-16)19-18(22)23-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYRNWZXBAGHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.